1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor and change the receptor’s conformation, influencing its interaction with the primary ligand . As a NAM, this compound decreases the receptor’s response to glutamate .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the CNS, which is one of the neurotransmitter systems that play a key role in several brain functions . By modulating mGluR2 activity, it can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Pharmacokinetics
For instance, cyclic compounds often exhibit improved stability and bioavailability compared to their acyclic counterparts .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR2 activity. By acting as a NAM, it can decrease the excitatory effects of glutamate in the CNS, potentially alleviating symptoms associated with overactive glutamatergic signaling .
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, the compound’s cyclic structure is formed by an intramolecular aza-Michael reaction of the vinyl sulfone warhead under basic conditions and at pH 7.4 in phosphate buffer . Therefore, changes in environmental pH could potentially impact the compound’s stability and, consequently, its efficacy .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials
Formation of the Dihydropyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to facilitate the reaction.
Introduction of the Cyclopropyl Group: The cyclopropyl group is typically introduced via a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.
Attachment of the Pyrrolidine-2,5-dione Moiety: This step involves the coupling of the dihydropyrazolo[1,5-a]pyrazine intermediate with a pyrrolidine-2,5-dione derivative, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: Utilized in the development of new industrial processes and products, particularly in the fields of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazine Derivatives: These compounds share the dihydropyrazolo[1,5-a]pyrazine core and exhibit similar chemical properties and reactivity.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups often display unique steric and electronic properties, influencing their reactivity and biological activity.
Pyrrolidine-2,5-dione Derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and development.
Properties
IUPAC Name |
1-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13-3-4-14(21)18(13)9-15(22)17-5-6-19-11(8-17)7-12(16-19)10-1-2-10/h7,10H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBGVPQXMITAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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